![molecular formula C13H18N2O3 B1529143 (4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one CAS No. 1638767-82-4](/img/structure/B1529143.png)
(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one
Overview
Description
(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one, commonly referred to as (4S)-DMAP, is a novel compound that has been the subject of a number of scientific studies in recent years. This compound has been found to display a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects. In addition, (4S)-DMAP has been shown to possess antioxidant, immunomodulatory, and anti-diabetic properties.
Scientific Research Applications
Synthesis of Biologically Active Compounds
Research has demonstrated the synthesis of new biologically active pyrrolo[2,3-b]pyridine scaffolds incorporating variations of the chemical structure similar to (4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one. These compounds have been fully characterized and show promise in medicinal chemistry due to their high yields and potential biological activities (Sroor, 2019).
Material Science and Polymer Synthesis
In the realm of material science, the compound has influenced the development of novel polyimides and other polymers. For example, pyridine-containing aromatic diamines have been synthesized for the production of polyimides with outstanding mechanical properties, thermal stability, and low water uptake, indicating the compound's utility in creating advanced materials with specific desirable properties (Yan et al., 2011).
Advanced Fluorescent and Magnetic Materials
The synthesis strategies influenced by (4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one have also been applied to create materials with specific fluorescent and magnetic properties. For instance, novel fluorescent poly(pyridine-imide) acid chemosensors exhibit high thermal stability and can act as "off–on" fluorescent switchers for acids, showcasing the compound's impact on the development of functional materials for sensing applications (Wang et al., 2008).
properties
IUPAC Name |
(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-17-11-4-3-9(12(6-11)18-2)7-15-8-10(14)5-13(15)16/h3-4,6,10H,5,7-8,14H2,1-2H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQHWTBHVHLMBC-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CC(CC2=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)CN2C[C@H](CC2=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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